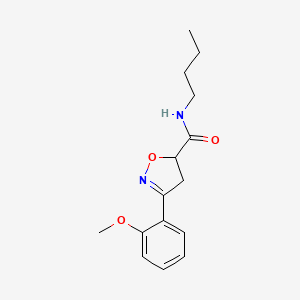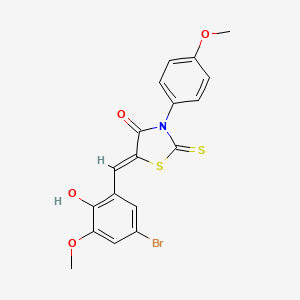![molecular formula C15H21N3O4S B4741522 1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4741522.png)
1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide
Übersicht
Beschreibung
1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamide. It is also known as MS-275, Entinostat or SNDX-275. This compound has been studied extensively for its potential use in cancer treatment.
Wirkmechanismus
The mechanism of action of 1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide involves the inhibition of HDAC enzymes. HDAC enzymes are responsible for removing acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting HDAC enzymes, this compound can cause the accumulation of acetylated histones, leading to changes in gene expression and ultimately cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can cause changes in gene expression, leading to cancer cell death. It can also induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to have anti-angiogenic effects, which means that it can inhibit the growth of blood vessels that supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide in lab experiments include its ability to induce cancer cell death, its anti-angiogenic effects, and its ability to inhibit HDAC enzymes. However, there are also some limitations to using this compound in lab experiments. For example, it can be toxic to normal cells at high concentrations, and it may not be effective against all types of cancer.
Zukünftige Richtungen
There are several future directions for research on 1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide. One area of research is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of research is to develop new derivatives of this compound that may have improved efficacy and reduced toxicity. Finally, research can be directed towards identifying biomarkers that can predict which patients are most likely to respond to treatment with this compound.
In conclusion, this compound is a promising compound that has shown potential for use in cancer treatment. Its ability to inhibit HDAC enzymes and induce cancer cell death make it a promising candidate for further research. However, its limitations and potential toxicity must also be considered. Future research can focus on developing new derivatives and investigating its use in combination with other cancer treatments.
Wissenschaftliche Forschungsanwendungen
1-{2-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide has been extensively studied for its potential use in cancer treatment. It is a histone deacetylase (HDAC) inhibitor, which means that it can block the activity of HDAC enzymes. HDAC enzymes are involved in the regulation of gene expression and are often overexpressed in cancer cells. By inhibiting HDAC enzymes, this compound can cause changes in gene expression that can lead to cancer cell death.
Eigenschaften
IUPAC Name |
1-[3-(methanesulfonamido)-2-methylbenzoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-10-12(4-3-5-13(10)17-23(2,21)22)15(20)18-8-6-11(7-9-18)14(16)19/h3-5,11,17H,6-9H2,1-2H3,(H2,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSINPINEOWHXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)N2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]nicotinamide](/img/structure/B4741441.png)
![3-(2-ethyl-6-methylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4741449.png)


![2-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4741471.png)
![4-benzoylbenzyl N-[(4-methyl-2-nitrophenyl)sulfonyl]glycinate](/img/structure/B4741477.png)
![ethyl 2-[(3-chlorobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4741486.png)
![methyl 4-{[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4741494.png)
![3-methyl-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4741497.png)
![2-chloro-4-fluoro-N-({[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4741500.png)
![3,4,6-trichloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-benzothiophene-2-carboxamide](/img/structure/B4741505.png)
![8,9-dimethyl-7-(4-methylphenyl)-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4741523.png)
![N-(3-methoxybenzyl)-3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B4741528.png)
